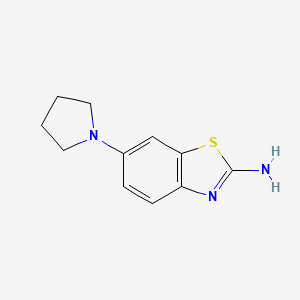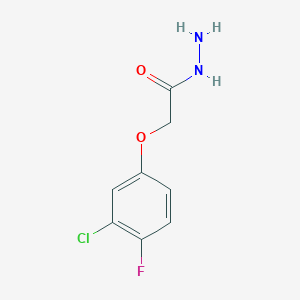
4-(1H-pyrazol-1-yl)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-pyrazol-1-yl)butan-2-amine, also known as 4-PBA, is an organic compound with a wide range of applications in scientific research. It is a derivative of pyrazole, which is a five-membered heterocyclic ring composed of three nitrogen atoms and two carbon atoms. 4-PBA has a molecular weight of 123.14 g/mol and a melting point of 90-92 °C. It is a white, crystalline solid that is soluble in water, methanol, and ethanol.
Mecanismo De Acción
Target of Action
Similar compounds have shown significant activity against various bacterial strains and parasites , suggesting potential targets could be enzymes or proteins essential for these organisms.
Mode of Action
Molecular simulation studies of related compounds suggest they may bind to active sites of target proteins, leading to inhibition of their function .
Biochemical Pathways
Given its potential antibacterial and antiparasitic activities , it may interfere with pathways essential for the survival and replication of these organisms.
Result of Action
Related compounds have shown significant activity against various bacterial strains and parasites , suggesting that the compound may lead to the death of these organisms.
Action Environment
This compound represents an interesting area for future study, particularly given its potential antibacterial and antiparasitic activities .
Análisis Bioquímico
Biochemical Properties
4-(1H-pyrazol-1-yl)butan-2-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with acetylcholine at cholinergic synapses, facilitating neural transmission . Additionally, it exhibits binding interactions with various enzymes, influencing their activity and stability . These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in cellular processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can modulate acetylcholine release, impacting neural communication and potentially affecting cognitive functions . Furthermore, its interaction with cellular enzymes can lead to alterations in metabolic pathways, influencing overall cell function and health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction . The compound’s structure allows it to fit into enzyme active sites, altering their conformation and activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects . Studies have shown that there is a threshold beyond which the compound’s beneficial effects are outweighed by its toxicity . Understanding the dosage-dependent effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these mechanisms is crucial for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Propiedades
IUPAC Name |
4-pyrazol-1-ylbutan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-7(8)3-6-10-5-2-4-9-10/h2,4-5,7H,3,6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZKYTFDBARHKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1C=CC=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559846 |
Source


|
| Record name | 4-(1H-Pyrazol-1-yl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97383-20-5 |
Source


|
| Record name | 4-(1H-Pyrazol-1-yl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(4-Fluorobenzyl)amino]ethanol hydrochloride](/img/structure/B1285170.png)
![Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride](/img/structure/B1285173.png)


amine hydrochloride](/img/structure/B1285185.png)



